Boceprevir Metabolite M4-d9 Methyl Ester
Overview
Description
Boceprevir Metabolite M4-d9 Methyl Ester is a labelled metabolite of Boceprevir, a Hepatitis C virus NS3 serine protease inhibitor. The compound is used in various scientific research applications, particularly in the study of metabolic pathways and proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boceprevir Metabolite M4-d9 Methyl Ester involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through isotopic labeling techniques. The synthetic route generally includes the esterification of the carboxylic acid group in the Boceprevir metabolite with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale isotopic labeling and esterification processes. These methods are optimized for high yield and purity, ensuring that the final product meets stringent quality standards for research applications.
Chemical Reactions Analysis
Types of Reactions
Boceprevir Metabolite M4-d9 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters.
Scientific Research Applications
Boceprevir Metabolite M4-d9 Methyl Ester is widely used in scientific research, including:
Chemistry: As a reference standard for isotopic labeling studies.
Biology: In the study of metabolic pathways and enzyme interactions.
Medicine: For the development of antiviral therapies targeting Hepatitis C.
Industry: In the production of high-purity isotopic compounds for research and diagnostic purposes.
Mechanism of Action
Boceprevir Metabolite M4-d9 Methyl Ester exerts its effects by inhibiting the NS3 serine protease of the Hepatitis C virus. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein into functional proteins. The molecular targets include the NS3/4A protease complex, and the pathway involves the disruption of viral protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: The parent compound, used as a direct-acting antiviral.
Telaprevir: Another NS3/4A protease inhibitor with a similar mechanism of action.
Simeprevir: A newer generation NS3/4A protease inhibitor with improved efficacy.
Uniqueness
Boceprevir Metabolite M4-d9 Methyl Ester is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it particularly valuable in research settings where understanding the metabolic fate of compounds is crucial.
Properties
IUPAC Name |
methyl (1R,2S,5S)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14+/m0/s1/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWSIPWPIUQLQ-XEEUUKSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)OC)C2(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725410 | |
Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158083-48-7 | |
Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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